3-Chloro-1-ethylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-ethylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-2-8-4-3-6(7)5-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBPDIQNBCWYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 1 Ethylpyrrolidine
Conventional Synthetic Routes to 3-Chloro-1-ethylpyrrolidine
Conventional methods for preparing racemic this compound typically involve the transformation of readily available pyrrolidine (B122466) precursors through chlorination reactions.
The foundation of any synthesis lies in the selection of appropriate starting materials. For this compound, common precursors include N-ethylated pyrrolidine structures that possess a functional group at the 3-position, which can be converted into a chloro group. A primary precursor is 1-ethyl-3-pyrrolidinol (B1345489) , where the hydroxyl group serves as a leaving group for a nucleophilic substitution reaction with a chloride source.
Another strategic precursor is 1-ethylpyrroline . The double bond in the pyrroline (B1223166) ring allows for addition reactions, including chlorination, to introduce the desired substituent. google.com Furthermore, fundamental chiral building blocks like L-Proline can be used as the ultimate precursor in multi-step syntheses that first establish the pyrrolidine core and then introduce the ethyl group and chloro substituent. google.comenvironmentclearance.nic.in
The critical step in these syntheses is the introduction of the chlorine atom onto the pyrrolidine ring. The choice of chlorinating agent is dictated by the nature of the precursor.
For Precursors with a Hydroxyl Group (e.g., 1-ethyl-3-pyrrolidinol): Standard reagents for converting alcohols to alkyl chlorides are employed. These include **thionyl chloride (SOCl₂) ** and phosphorus oxychloride (POCl₃) . These reagents react with the hydroxyl group to form a good leaving group, which is subsequently displaced by a chloride ion.
For Unsaturated Precursors (e.g., 1-ethylpyrroline): Direct chlorination can be achieved using chlorine gas (Cl₂) . In one documented procedure, a solution of 1-ethylpyrroline in water containing hydrochloric acid was treated with chlorine gas for several hours to yield the chlorinated product. google.com
From other Halogens: While less common, a precursor like 3-bromo-1-ethylpyrrolidine could potentially undergo a halide exchange reaction (Finkelstein reaction) to yield the chloro derivative, although this is not a primary synthetic route.
The reaction conditions for these chlorination steps, such as solvent, temperature, and reaction time, are optimized to maximize yield and minimize side reactions.
Often, the synthesis of this compound is embedded within a longer sequence, particularly when starting from basic building blocks or when specific stereochemistry is required. A notable pathway begins with a chiral precursor like L-proline. google.com A representative multi-step process involves the following sequence:
Acetylation: The secondary amine of the proline ring is protected, for instance, by an acetyl group.
Reduction: The carboxylic acid function is reduced to a primary alcohol.
Chlorination: The resulting hydroxyl group is converted to a chloro group using a suitable chlorinating agent.
N-Alkylation and Deprotection/Transformation: The ethyl group is introduced at the nitrogen atom, and any protecting groups are removed or other transformations are carried out.
Another multi-step approach involves the initial formation of an epoxide, 3,4-epoxy-1-ethylpyrrolidine , which is then opened by a chloride source to introduce the chloro and hydroxyl groups across the ring. google.com The remaining hydroxyl group would then need to be removed in a subsequent step.
| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |
| 1 | L-Proline | Acetic Anhydride | N-Acetylproline | google.com |
| 2 | N-Acetylproline | Borane complex | N-Acetylprolinol | google.com |
| 3 | N-Acetylprolinol | Thionyl Chloride | N-Acetyl-2-(chloromethyl)pyrrolidine | google.com |
| 4 | N-Acetyl-2-(chloromethyl)pyrrolidine | Ethylating Agent, Reduction | This compound (via rearrangement/analogy) | google.com |
Table 1: Illustrative multi-step synthesis pathway based on a proline precursor.
Chlorination Techniques and Reagents
Chiral Synthesis and Stereocontrol of this compound
Producing enantiomerically pure forms of this compound requires sophisticated synthetic strategies that control the stereochemical outcome of the reaction.
The most direct way to obtain enantiomerically pure (R)- or (S)-3-Chloro-1-ethylpyrrolidine is to begin with a chiral starting material from the "chiral pool."
Synthesis from Chiral Precursors: L-Proline ((S)-proline) and D-Proline ((R)-proline) are widely used starting materials. google.com A synthesis starting with L-proline will ultimately lead to products with an (S)-configuration at the 2-position. Through a series of reactions including reduction of the carboxylic acid to an alcohol (forming prolinol), followed by chlorination of the alcohol, a chiral chloromethylpyrrolidine intermediate is formed. google.com Subsequent N-ethylation yields the final chiral product. The stereocenter at the 3-position is established based on the stereochemistry of the starting proline.
Chiral Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be achieved by reacting racemic this compound (or a precursor like 1-ethyl-3-pyrrolidinol) with a chiral resolving agent, such as tartaric acid . google.com This reaction forms two diastereomeric salts, which may have different solubilities, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the desired compound can be liberated from its salt. A similar method has been described for the resolution of N-methyl-2-chloro-ethyl-pyrrolidine using laevotartaric acid, achieving high optical purity. google.com
| Method | Chiral Source | Principle | Outcome | Reference |
| Asymmetric Synthesis | L-Proline or D-Proline | Stereoconservative conversion of a natural chiral molecule. | (S)- or (R)- enantiomer, respectively. | google.comenvironmentclearance.nic.in |
| Chiral Resolution | Laevotartaric acid | Formation and separation of diastereomeric salts. | Separation of (R)- and (S)- enantiomers from a racemic mixture. | google.com |
Table 2: Approaches for the enantioselective preparation of chiral this compound.
Diastereoselective synthesis is relevant when the pyrrolidine ring already contains one or more stereocenters, and a new one is being created by the chlorination step. The existing chiral center(s) can influence the spatial orientation of the incoming chloro group, leading to a preference for one diastereomer over another.
For instance, if a chiral-substituted 1-ethyl-3-pyrrolidinol is used as a precursor, the hydroxyl group's orientation (cis or trans relative to the other substituent) and the steric bulk of the neighboring groups can direct the incoming chloride ion in a subsequent Sₙ2 reaction. A process for producing related optically active pyrrolidine derivatives involves the diastereoselective reduction of a keto group on a substituted pyrrolidinone, followed by activation of the resulting hydroxyl group with methanesulfonyl chloride to facilitate substitution. googleapis.com This principle of an existing stereocenter directing a subsequent reaction is the basis for diastereoselective chlorination. The efficiency of this stereocontrol depends heavily on the specific substrate and the reaction conditions employed.
Role of Chiral Auxiliaries and Catalysts in Stereoselective Synthesis
The stereoselective synthesis of this compound is crucial for its application in pharmaceuticals, where a specific enantiomer is often required. The primary strategy to achieve this involves substrate-controlled synthesis, where the chirality of the starting material dictates the stereochemistry of the product.
A prominent method for preparing enantiomerically pure (R)-3-chloro-1-ethylpyrrolidine starts from the chiral precursor (S)-1-ethylpyrrolidin-3-ol. google.com The conversion of the hydroxyl group to a chloro group using a chlorinating agent like thionyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This reaction is inherently stereospecific, resulting in an inversion of the configuration at the chiral carbon center. Consequently, the (S)-alcohol is transformed into the (R)-chloro derivative. google.comresearchgate.net The chirality is established by the initial alkylation of a chiral hydroxypyrrolidine and is preserved throughout the subsequent chlorination step. google.com
This reliance on a chiral starting material is a common strategy in asymmetric synthesis, falling under the category of "chiral pool" synthesis. researchgate.net The alternative, using achiral precursors with chiral catalysts or auxiliaries, is also a powerful approach in organic synthesis. researchgate.netmdpi.com For instance, chiral pyrrolidine derivatives themselves, such as proline and its analogues, are widely used as organocatalysts to induce enantioselectivity in a variety of chemical transformations. mdpi.comunibo.it In the context of synthesizing substituted pyrrolidines, ring-expansion reactions of azetidines can also proceed stereospecifically, often through a bicyclic aziridinium (B1262131) ion intermediate, which ensures high stereochemical fidelity in the final pyrrolidine product. researchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is paramount for developing efficient, scalable, and high-yielding synthetic routes to this compound. Key parameters that significantly influence the outcome include the choice of solvent, reaction temperature, and the use of catalytic promoters.
Solvent Effects on Synthetic Efficiency and Selectivity
The choice of solvent can dramatically affect the rate and selectivity of the synthesis of this compound, particularly in the chlorination step of 1-ethyl-3-hydroxypyrrolidine. For SN2 reactions, polar aprotic solvents are generally favored because they can solvate the cation without strongly solvating the nucleophile, thereby increasing the reaction rate. researchgate.net In industrial and laboratory settings, chlorinated solvents such as dichloromethane (B109758) (CH2Cl2) are commonly used for chlorination reactions. acsgcipr.org However, there is a growing preference for more sustainable alternatives like heptane, cyclohexane, or ethyl acetate. acsgcipr.org
The impact of the solvent on reaction yield is significant. In related palladium-catalyzed syntheses of complex heterocyclic molecules, changing the solvent has been shown to drastically alter the product yield. For example, in an optimization study, dioxane and ethanol (B145695) proved to be superior solvents, affording high yields, whereas solvents like acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO) were less effective. beilstein-journals.org Computational studies have also revealed that solvent molecules can play a direct, participatory role in the reaction mechanism, where the presence of even a few water molecules can fundamentally alter the favored reaction pathway in the chlorination of amines. rsc.org This highlights that the solvent is not merely an inert medium but an active participant influencing the stereochemical and chemical outcome. rsc.org
Table 1: Effect of Solvent on the Yield of a Representative Palladium-Catalyzed Cyclization beilstein-journals.org
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dioxane | 100 | 7 | 51 |
| 2 | Dioxane/Water (9:1) | 100 | 2 | 80 |
| 3 | MeCN | 80 | 7 | 41 |
| 4 | THF | 60 | 7 | 27 |
| 5 | DMF | 110 | 2.5 | 58 |
| 6 | DMSO | 110 | 2.5 | 41 |
| 7 | EtOH | 80 | 3 | 85 |
| Reaction conditions: Performed on a 0.19 mmol scale with a palladium catalyst. This data is illustrative of solvent effects in related heterocyclic synthesis. |
Temperature and Pressure Influences on Reaction Outcomes
Temperature is a critical parameter that can control not only the reaction rate but also the selectivity between different reaction pathways, such as substitution versus elimination. In the synthesis of (R)-3-X-1-ethylpyrrolidine (where X is a leaving group like chloro), the reaction is typically conducted at elevated temperatures, often in the range of 50°C to 145°C, to ensure a sufficient reaction rate. google.com
However, precise temperature control is essential to prevent the formation of undesired byproducts. A clear example of this is seen in the ring-expansion synthesis of 3-chloropyrrolidines from azetidine (B1206935) precursors. At a lower temperature (40°C), the desired 3-chloropyrrolidine (B169988) was the exclusive product. researchgate.net In contrast, increasing the temperature to 60°C favored a competing elimination reaction, leading to the formation of a dehydropyrrole as the major product. researchgate.net This demonstrates a delicate balance where a modest change in temperature can completely switch the reaction outcome. In other related preparations, such as the reaction of 1-substituted-Δ³-pyrrolines with hydrogen halides, high temperatures of up to 125°C are employed to drive the reaction to completion. google.com
Table 2: Influence of Temperature on Product Distribution in a Pyrrolidine Synthesis researchgate.net
| Entry | Reactant | Nucleophile | Temperature (°C) | Product(s) | Outcome |
| 1 | 2-(α-chloroalkyl)azetidine | KOH | 40 | 3-chloropyrrolidine | Substitution product only |
| 2 | 2-(α-chloroalkyl)azetidine | KOH | 60 | Dehydropyrrole | Elimination product (97%) |
| This table illustrates the critical role of temperature in determining the reaction pathway (substitution vs. elimination) in a related pyrrolidine synthesis. |
Pressure is less commonly reported as a key variable in the synthesis of this specific compound, with most procedures being conducted at atmospheric pressure.
Catalytic Enhancement and Promoters in Synthesis
The efficiency of the synthesis of this compound can be significantly improved through the use of catalysts or promoters. These agents can increase reaction rates, improve yields, and allow for milder reaction conditions.
In other methods for synthesizing chloropyrrolidines, base catalysts are employed. For instance, the chlorination of a pyrrolidine ring using elemental chlorine can be catalyzed by an organic base like triethylamine. Acid catalysts are also effective in promoting the synthesis of related heterocyclic compounds. Trichloroacetic acid has been used as an inexpensive and efficient catalyst for the Biginelli reaction to produce dihydropyrimidinones, where it dramatically increased the yield from 20% (uncatalyzed) to 85% in a much shorter time. nih.gov
Table 3: Effect of Catalysts/Promoters on Heterocyclic Synthesis
| Reaction | Catalyst/Promoter | Conditions | Result | Reference |
| Chlorination of 1-ethyl-3-pyrrolidinol derivative | Iodide salt | 50-145 °C | Promotes formation of the chloride | google.com |
| Chlorination of pyrrolidine | Triethylamine (1.2 equiv) | Ethanol, 80-90°C | 90% Yield | |
| Biginelli Reaction | Trichloroacetic acid (20 mol%) | Solvent-free, 70°C | 85% Yield | nih.gov |
| Biginelli Reaction | None | Solvent-free, 70°C | 20% Yield (after 12h) | nih.gov |
| This data shows the significant improvement in yield and/or reaction rate achieved by using catalysts or promoters in relevant synthetic transformations. |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 1 Ethylpyrrolidine
Nucleophilic Substitution Reactions Involving 3-Chloro-1-ethylpyrrolidine
Nucleophilic substitution reactions are fundamental to the reactivity of this compound, where a nucleophile replaces the chlorine atom. ksu.edu.salibretexts.org These reactions can proceed through different mechanistic pathways, largely dependent on the reaction conditions and the nature of the nucleophile. ksu.edu.salibretexts.org
The substitution of the chloro group in this compound can occur via two primary mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). masterorganicchemistry.comlibretexts.org
The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bonded to the chlorine from the backside, simultaneously displacing the chloride ion. masterorganicchemistry.comlibretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.comulethbridge.ca The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgmasterorganicchemistry.com For this compound, being a secondary halide, the SN2 pathway is sterically more hindered than for a primary halide, but still possible. masterorganicchemistry.comulethbridge.ca
The SN1 mechanism , conversely, is a two-step process. libretexts.orgmasterorganicchemistry.com The first and rate-determining step is the departure of the leaving group (chloride) to form a secondary carbocation intermediate. libretexts.orgmasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.orgmasterorganicchemistry.com This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles. youtube.comulethbridge.ca The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.commasterorganicchemistry.com Due to the secondary nature of the carbon bearing the chlorine, this compound can form a relatively stable secondary carbocation, making the SN1 pathway a viable route. masterorganicchemistry.com
The table below summarizes the key factors influencing the competition between SN1 and SN2 pathways for a secondary halide like this compound.
| Factor | Favors SN1 | Favors SN2 |
| Substrate | Tertiary > Secondary | Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) libretexts.org |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |
| Kinetics | First-order (rate = k[substrate]) masterorganicchemistry.com | Second-order (rate = k[substrate][nucleophile]) masterorganicchemistry.com |
| Stereochemistry | Racemization masterorganicchemistry.com | Inversion of configuration ulethbridge.ca |
A notable reaction of this compound and similar N-haloamines is intramolecular cyclization. Under specific conditions, typically involving a strong acid, the nitrogen atom can act as an internal nucleophile. wikipedia.org This process, known as the Hofmann-Löffler reaction, involves the formation of a nitrogen-centered radical which then abstracts a hydrogen atom from within the same molecule, leading to the formation of a new ring. wikipedia.org This can result in the formation of bicyclic amine structures.
Recent studies have also explored photoinduced chloroamination cyclization of related compounds, where a nitrogen-centered radical, generated from an N-chloro precursor, triggers an intramolecular cyclization. unito.it While not directly involving this compound as a starting material, these studies highlight the propensity of such systems to undergo intramolecular cyclization. For instance, N-(allenyl)sulfonylamides can be cyclized to 2-(1-chlorovinyl)pyrrolidines. unito.it Other research has shown that sulfonamides can undergo intramolecular cyclization to form various heterocyclic structures. tandfonline.com
The efficiency and pathway of nucleophilic substitution reactions are significantly influenced by the nature of both the leaving group and the nucleophile.
Leaving Group: The chloride ion is a good leaving group because its conjugate acid, hydrochloric acid (HCl), is a strong acid. masterorganicchemistry.com The stability of the leaving group as an independent species is crucial for the reaction to proceed. weebly.com Generally, for halogens, the leaving group ability increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻). weebly.com
Nucleophile: The strength of the nucleophile plays a critical role in determining the reaction mechanism.
Strong Nucleophiles: Species with a high affinity for the electrophilic carbon, such as iodide (I⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻), tend to favor the SN2 pathway. libretexts.orgmasterorganicchemistry.com The azide ion, for example, is an excellent nucleophile for SN2 reactions. masterorganicchemistry.com
Weak Nucleophiles: Neutral molecules like water (H₂O) and alcohols (ROH) are weak nucleophiles and typically favor the SN1 mechanism, where they attack the pre-formed carbocation. libretexts.orgbits-pilani.ac.in
The basicity of the nucleophile is also a key factor. Strong bases, especially when sterically hindered, can favor elimination over substitution. libretexts.orglibretexts.org
Intramolecular Cyclization Reactions
Elimination Reactions of this compound
In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen chloride is removed to form an alkene. ksu.edu.sabits-pilani.ac.in These reactions are often in competition with substitution reactions. bits-pilani.ac.indoubtnut.com
Similar to substitution, elimination reactions can proceed through two main pathways: E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular). transformationtutoring.comiitk.ac.in
The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), while the leaving group departs simultaneously, forming a double bond. transformationtutoring.comiitk.ac.in This mechanism requires a strong base and is favored by a specific stereochemical arrangement known as anti-periplanar geometry, where the β-hydrogen and the leaving group are in the same plane but on opposite sides of the C-C bond. weebly.comtransformationtutoring.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. iitk.ac.in
The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. iitk.ac.inlibretexts.org In the second step, a weak base removes a β-hydrogen from the carbocation to form the alkene. iitk.ac.inlibretexts.org E1 reactions are favored by weak bases and polar protic solvents that stabilize the carbocation intermediate. iitk.ac.inlibretexts.org The rate is first-order, depending only on the substrate concentration. iitk.ac.in
The table below outlines the conditions that generally favor each elimination pathway.
| Factor | Favors E1 | Favors E2 |
| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |
| Base | Weak (e.g., H₂O, ROH) iitk.ac.in | Strong (e.g., OH⁻, OR⁻) iitk.ac.in |
| Solvent | Polar Protic | Favored by polar aprotic solvents iitk.ac.in |
| Kinetics | First-order (rate = k[substrate]) iitk.ac.in | Second-order (rate = k[substrate][base]) iitk.ac.in |
| Regioselectivity | Zaitsev's Rule (more substituted alkene) transformationtutoring.com | Zaitsev's Rule (unless a bulky base is used, then Hofmann product) transformationtutoring.commasterorganicchemistry.com |
The competition between substitution (SN1/SN2) and elimination (E1/E2) is a central theme in the reactivity of alkyl halides like this compound. libretexts.orgdoubtnut.com The outcome of a reaction is determined by a combination of factors, including the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature. bits-pilani.ac.indoubtnut.com
Substrate Structure: As a secondary halide, this compound is susceptible to all four pathways (SN1, SN2, E1, and E2). weebly.comlibretexts.org Steric hindrance around the reaction center is a key determinant.
Nucleophile vs. Base Strength: Strong, non-bulky nucleophiles that are weak bases favor SN2 reactions. Strong, bulky bases, such as potassium tert-butoxide, favor E2 elimination. doubtnut.commasterorganicchemistry.com Weak nucleophiles that are also weak bases (like water or ethanol) will lead to a mixture of SN1 and E1 products, especially at higher temperatures. bits-pilani.ac.in
Solvent: Polar protic solvents stabilize carbocation intermediates, favoring SN1 and E1 pathways. ulethbridge.calibretexts.org Polar aprotic solvents enhance the reactivity of nucleophiles, favoring SN2 reactions. youtube.com
Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a more positive entropy change (ΔS). bits-pilani.ac.indoubtnut.com
The following table provides a general prediction of the major reaction pathway for a secondary halide like this compound under different conditions.
| Nucleophile/Base | Solvent | Major Pathway(s) |
| Strong Nucleophile, Weak Base (e.g., I⁻, Br⁻) | Polar Aprotic | SN2 |
| Strong, Unhindered Base (e.g., EtO⁻) | Ethanol (B145695) | E2 (major), SN2 (minor) |
| Strong, Hindered Base (e.g., t-BuO⁻) | t-Butanol | E2 (Hofmann product may be significant) masterorganicchemistry.com |
| Weak Nucleophile, Weak Base (e.g., H₂O, EtOH) | Water/Ethanol | SN1 and E1 (competing) |
E1 and E2 Mechanisms
Ring-Opening Reactions and Transformations of the Pyrrolidine (B122466) Ring
The pyrrolidine ring, while generally stable compared to smaller, more strained rings like aziridines, can undergo specific ring-opening reactions under various conditions. These transformations are crucial for converting readily available cyclic amines into versatile acyclic structures. The reactivity of the pyrrolidine ring in this compound is influenced by the N-ethyl group and the chloro-substituent at the C3 position.
Investigation of Ring Cleavage Mechanisms
The cleavage of the pyrrolidine ring can proceed through several mechanistic pathways, often dictated by the reagents and reaction conditions. For N-alkyl pyrrolidines, a key pathway involves their reaction with chloroformates. This reaction can lead to two competing products: N-dealkylation products or ring-opened derivatives. acs.orgnih.gov
The mechanism for both pathways proceeds through a common quaternary ammonium (B1175870) ion intermediate, which is formed via nucleophilic acyl substitution of the pyrrolidine nitrogen onto the chloroformate. acs.org The subsequent step determines the final product. The chloride ion released in the reaction can attack either the N-alkyl group (leading to dealkylation) or one of the ring's α-carbons (leading to ring-opening). acs.org
For N-ethyl pyrrolidine, the ring-opening pathway is highly favored over dealkylation. acs.orgnih.gov Computational studies have shown that the energy barrier for the transition state leading to the ring-opened product is significantly lower than that for the dealkylation pathway. acs.orgacs.org This selectivity is dependent on the nature of the N-substituent; for instance, N-benzyl pyrrolidines tend to favor the dealkylation pathway. acs.orgnih.gov The ring-opening occurs via an SN2 attack by the chloride ion on one of the α-carbons adjacent to the nitrogen atom, resulting in the cleavage of a C-N bond.
Another strategy for cleaving the C-N bond in unstrained pyrrolidines involves difluorocarbene transfer. The reaction of N-alkyl pyrrolidines with a difluorocarbene precursor under mild conditions leads to ring-opening bromoformylation products. nih.gov The proposed mechanism involves the formation of an ammonium salt intermediate, which then undergoes a nucleophilic substitution by a bromide ion at a ring carbon, causing the ring to open. nih.gov
Formation of Acyclic Derivatives and By-products
The ring-opening of 1-ethylpyrrolidine (B1582981) and its derivatives provides a direct route to functionalized acyclic amines, which are valuable synthetic intermediates. acs.orgacs.org The reaction of 1-ethylpyrrolidine with various chloroformates selectively yields the corresponding 4-chlorobutyl carbamate (B1207046) derivatives. acs.orgscispace.com These reactions are typically high-yielding and demonstrate the utility of this method for creating 1,4-bifunctional compounds.
The table below summarizes the formation of various 4-chlorobutyl carbamate derivatives from the reaction of N-ethyl pyrrolidine with different chloroformates.
Data sourced from research on the selective ring-opening of N-alkyl pyrrolidines. acs.org
Beyond carbamates, other acyclic structures can be formed. Deconstructive functionalization strategies have been developed to transform cyclic amines into acyclic haloamine derivatives, which serve as versatile building blocks for further chemical synthesis. acs.org
Radical Reactions and Single-Electron Transfer (SET) Processes
Radical reactions and single-electron transfer (SET) processes offer alternative pathways for the transformation of pyrrolidines, distinct from two-electron ionic mechanisms. SET involves the transfer of a single electron from a donor to an acceptor, generating radical ions that can initiate subsequent reactions. libretexts.orgnumberanalytics.com These methods are particularly powerful for cleaving inert C-N bonds. researchgate.net
In the context of pyrrolidines, reductive C-N bond cleavage can be initiated by a SET event. acs.org The combination of a Lewis acid and photoredox catalysis has proven effective for the ring-opening of N-acyl pyrrolidines. acs.orgchemrxiv.org In this process, the excited photoredox catalyst transfers a single electron to the Lewis acid-activated carbonyl group of the N-acyl pyrrolidine. acs.orgchemrxiv.org This generates a ketyl radical anion, which rapidly undergoes fragmentation to cleave the C2-N bond, forming a carbon-centered radical. This radical intermediate can then be trapped or participate in further reactions, such as intermolecular C-C bond formation. acs.org
Another example of radical reactivity is the photoredox allylation of 1-ethylpyrrolidine. mdpi.comresearchgate.net In this reaction, the amine is oxidized via SET to an amine radical cation, which can then be deprotonated to form an α-amino radical. Further oxidation generates an iminium ion. Concurrently, an allyl silane (B1218182) is oxidized in a separate SET process to a radical cation, which fragments to produce an allyl radical. This nucleophilic allyl radical then attacks the electrophilic iminium ion, resulting in the formation of 2-allyl-1-ethylpyrrolidine. mdpi.com
The Hofmann-Löffler reaction provides a classic example of intramolecular radical reactivity in amine systems. wikipedia.org While it typically leads to the formation of a new pyrrolidine ring, its mechanism is instructive. An N-halogenated amine, under acidic conditions, undergoes homolytic cleavage upon heating or irradiation to form a nitrogen-centered radical cation. This radical intermediate can then abstract a hydrogen atom from a remote carbon (typically at the δ-position) in an intramolecular 1,5-hydrogen atom transfer. This generates a carbon-centered radical, which then propagates a chain reaction to form a δ-haloamine. Subsequent intramolecular SN2 reaction upon treatment with a base yields the cyclized pyrrolidine product. wikipedia.org This highlights the potential for N-haloamines to serve as precursors to nitrogen- and carbon-centered radicals.
The table below lists the chemical compounds mentioned in this article.
Derivatization and Functionalization Strategies Based on 3 Chloro 1 Ethylpyrrolidine
Synthesis of Substituted Pyrrolidine (B122466) Derivatives from 3-Chloro-1-ethylpyrrolidine
The reactivity of the chlorine atom at the 3-position of the pyrrolidine ring allows for its displacement by a variety of nucleophiles, enabling the synthesis of a wide range of substituted pyrrolidine derivatives.
Introduction of Carbon-Based Functionalities
The formation of new carbon-carbon bonds at the C3 position of the pyrrolidine ring can be achieved through reactions with organometallic reagents and cyanide ions.
Grignard Reagents: The reaction of this compound with Grignard reagents (RMgX) provides a direct method for introducing alkyl or aryl groups. mnstate.edulibretexts.orgbeyondbenign.org This reaction proceeds via a nucleophilic substitution mechanism where the carbanionic part of the Grignard reagent attacks the electrophilic carbon bearing the chlorine atom. libretexts.orgbeyondbenign.org For instance, reacting this compound with phenylmagnesium bromide would yield 1-ethyl-3-phenylpyrrolidine. chemspider.comwikipedia.org The versatility of Grignard reagents allows for the introduction of a diverse array of carbon-based substituents. libretexts.org
Cyanation: The introduction of a cyano group can be accomplished through nucleophilic substitution using a cyanide salt, such as sodium or potassium cyanide. mit.edu This reaction is typically carried out in a polar aprotic solvent. The resulting 1-ethylpyrrolidine-3-carbonitrile is a valuable intermediate that can be further transformed into other functional groups, such as carboxylic acids or amines. mit.educhemicalbook.in
Table 1: Examples of Carbon-Based Functionalization Reactions
| Reagent | Product | Functional Group Introduced |
| Phenylmagnesium bromide | 1-Ethyl-3-phenylpyrrolidine | Phenyl |
| Methylmagnesium iodide | 1-Ethyl-3-methylpyrrolidine | Methyl |
| Sodium cyanide | 1-Ethylpyrrolidine-3-carbonitrile | Cyano |
Incorporation of Heteroatom-Containing Groups
The chlorine atom can also be displaced by various heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Amination: Reaction with ammonia (B1221849), primary, or secondary amines leads to the formation of 3-amino-1-ethylpyrrolidine derivatives. acs.org This reaction is a standard method for introducing nitrogen-containing functionalities. acs.org For example, treatment with ammonia would yield 1-ethylpyrrolidin-3-amine.
Thiolation: The introduction of sulfur-containing groups can be achieved by reacting this compound with thiols or their corresponding thiolates. For example, reaction with sodium thiomethoxide would produce 1-ethyl-3-(methylthio)pyrrolidine.
Table 2: Examples of Heteroatom-Containing Group Incorporation
| Reagent | Product | Functional Group Introduced |
| Ammonia | 1-Ethylpyrrolidin-3-amine | Amino |
| Diethylamine | N,N-Diethyl-1-ethylpyrrolidin-3-amine | Diethylamino |
| Sodium thiomethoxide | 1-Ethyl-3-(methylthio)pyrrolidine | Methylthio |
Transformations to Other Heterocyclic Systems
The reactivity of this compound can be harnessed to induce ring transformations, leading to the formation of different heterocyclic scaffolds.
Expansion of the Pyrrolidine Ring System
Under certain conditions, the five-membered pyrrolidine ring can be expanded to a six-membered piperidine (B6355638) ring. This rearrangement often proceeds through the formation of a bicyclic aziridinium (B1262131) ion intermediate. rsc.orgresearchgate.net For example, the thermal rearrangement of (S)-2-chloromethyl-1-ethylpyrrolidine can lead to the formation of (R)-3-chloro-1-ethylpiperidine. researchgate.net While this is an isomerization of a related compound, similar principles of ring expansion can apply to derivatives of this compound under specific reaction conditions that favor the formation and subsequent rearrangement of such strained intermediates. rsc.orgresearchgate.netchemistrysteps.com
Fusion with Aromatic and Heteroaromatic Moieties
This compound can serve as a precursor for the synthesis of bicyclic systems where the pyrrolidine ring is fused to an aromatic or heteroaromatic ring. One such example is the synthesis of indolizidine derivatives. jbclinpharm.orgrsc.org This can be achieved through multi-step synthetic sequences that utilize the reactivity of the chloro-substituent to build the second ring. For instance, the chloro group can be displaced by a nucleophile attached to a suitable precursor, followed by an intramolecular cyclization to form the fused ring system. beilstein-journals.org
Design Principles for Novel Pyrrolidine Analogues
The development of novel pyrrolidine analogues based on this compound is guided by several key design principles. nih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different substituents on the pyrrolidine ring influence biological activity. acs.orgirb.hr By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features required for potency and selectivity. nih.govacs.org For example, in the development of MDM2 inhibitors, extensive SAR studies on spirooxindole-pyrrolidine derivatives led to the discovery of highly potent and stable compounds. acs.org
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. ulisboa.pt For instance, a chloro group might be replaced with a trifluoromethyl group or a small heterocyclic ring to modulate properties like lipophilicity, metabolic stability, or receptor binding interactions. google.com
Conformational Restriction: Introducing conformational constraints, such as fusing the pyrrolidine ring to another ring system, can lock the molecule into a specific conformation that is more favorable for binding to a biological target. This can lead to increased potency and selectivity. nih.gov The inherent non-planarity of the pyrrolidine ring already contributes to exploring three-dimensional space, and further rigidification can enhance this effect. nih.gov
Spectroscopic Characterization and Structural Elucidation of 3 Chloro 1 Ethylpyrrolidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
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13C NMR Structural Assignments, including DEPT Analysis
Mass Spectrometry (MS)
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Fragmentation Pattern Analysis for Structural Confirmation
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying functional groups and elucidating the structure of molecules by measuring the absorption of infrared radiation, which induces molecular vibrations. Each type of bond and functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint."
While a dedicated, fully assigned IR spectrum for 3-Chloro-1-ethylpyrrolidine is not extensively published, its vibrational modes can be reliably predicted by analyzing its constituent functional groups—the pyrrolidine (B122466) ring, the N-ethyl group, and the C-Cl bond—and by drawing comparisons with structurally similar compounds.
The key vibrational modes expected for this compound are as follows:
C-H Stretching: The aliphatic C-H bonds of the ethyl group and the pyrrolidine ring are expected to show strong absorption bands in the 2850-3000 cm⁻¹ region. mkjc.inresearchgate.net These often appear as a complex group of peaks corresponding to symmetric and asymmetric stretching of CH₂ (methylene) and CH₃ (methyl) groups.
CH₂ and CH₃ Bending: The deformation vibrations (bending) of the methyl and methylene (B1212753) groups, including scissoring, rocking, and wagging, typically occur in the 1350-1470 cm⁻¹ range. libretexts.org
C-N Stretching: The stretching vibration of the tertiary amine's C-N bond within the pyrrolidine ring and the N-ethyl group is generally observed in the fingerprint region, typically between 1000 cm⁻¹ and 1200 cm⁻¹.
C-Cl Stretching: The carbon-chlorine bond gives rise to a strong absorption in the lower frequency region of the spectrum. For chloroalkanes, this band is characteristically found between 600 and 800 cm⁻¹. mkjc.inchemsrc.comiucr.orgscispace.com Studies on the related compound, 3-chloro-1-methylpiperidine, identified significant infrared absorptions around 732-789 cm⁻¹ (12.67-13.65 µm), which are indicative of vibrations involving the C-Cl bond and the heterocyclic ring. iucr.org
Pyrrolidine Ring Vibrations: The pyrrolidine ring itself has characteristic deformation and breathing modes, which contribute to the complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).
The following table summarizes the expected vibrational modes and their approximate absorption ranges for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkane (Ring & Ethyl) | 2850 - 3000 | Strong |
| CH₂ Scissoring | Ring & Ethyl | ~1450 - 1470 | Medium |
| CH₃ Bending (asymmetric) | Ethyl | ~1460 | Medium |
| CH₃ Bending (symmetric) | Ethyl | ~1375 | Medium |
| C-N Stretch | Tertiary Amine | 1000 - 1200 | Medium |
| C-C Stretch | Skeleton | 800 - 1200 | Medium-Weak |
| C-Cl Stretch | Chloroalkane | 600 - 800 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are packed together in the crystal lattice.
A specific crystal structure for this compound has not been reported in publicly available literature. However, the structural characteristics can be inferred from crystallographic studies of related pyrrolidine derivatives. These studies reveal key structural features common to this class of compounds.
The five-membered pyrrolidine ring is not planar and typically adopts a non-planar conformation to minimize steric and torsional strain. The two most common conformations are the envelope and the twist (or half-chair) . In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three.
For instance, crystallographic analysis of various spiro-pyrrolidine derivatives has shown that the pyrrolidine ring often adopts an envelope conformation. iucr.orgechemi.com In one derivative, 1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, the nitrogen atom of the pyrrolidine ring acts as the "flap" of the envelope. iucr.org Similarly, the structure of Methyl 3′-benzyl-4′-(2,4-dichlorophenyl)-1′-methyl-2-oxo-1-propylspiro[indoline-3,2′-pyrrolidine]-3′-carboxylate also shows an envelope conformation with the nitrogen atom at the flap position. echemi.com
The table below presents crystallographic data for a selection of pyrrolidine derivatives to illustrate typical structural parameters.
| Compound Name | Crystal System | Space Group | Key Conformation Feature |
| 1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile iucr.org | Triclinic | P-1 | Pyrrolidine ring adopts an envelope conformation. |
| Methyl 3′-benzyl-4′-(2,4-dichlorophenyl)-1′-methyl-2-oxo-1-propylspiro[indoline-3,2′-pyrrolidine]-3′-carboxylate echemi.com | Monoclinic | P2₁/c | Spiro pyrrolidine ring has an envelope conformation. |
| 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione bldpharm.com | Monoclinic | P2₁/c | Pyrrolidine ring is nearly planar with the attached phenyl ring. |
Computational Studies and Theoretical Investigations of 3 Chloro 1 Ethylpyrrolidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations can determine electronic structure, molecular geometries, and various spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. cmu.edu This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular property predictions.
For pyrrolidine (B122466) derivatives, DFT methods such as B3LYP and M06-2X, often paired with basis sets like 6-311+G(d,p), have been successfully employed to determine molecular geometries, orbital energies, and the effects of substituents. acs.orgresearchgate.net In the case of 3-Chloro-1-ethylpyrrolidine, DFT calculations would be crucial for understanding how the chloro and ethyl groups influence the electronic properties of the pyrrolidine ring.
While specific DFT data for this compound is not prevalent in published literature, data from analogous compounds provide insight into the expected values. For instance, studies on other halogenated and N-alkylated pyrrolidines demonstrate the utility of these calculations. mdpi.comarxiv.org
Table 1: Representative Calculated Molecular Properties for a Substituted Pyrrolidine Analogue using DFT This table presents data for an analogous spiropyrrolidine compound to illustrate typical DFT calculation outputs. mdpi.com
| Property | Conformer A | Conformer B |
|---|---|---|
| Total Energy (kcal/mol) | -1368146.43 | -1368146.92 |
| Dipole Moment (Debye) | 2.6886 | 2.5838 |
| HOMO Energy (eV) | -6.612 | -6.585 |
| LUMO Energy (eV) | -1.796 | -1.741 |
| HOMO-LUMO Gap (eV) | 4.816 | 4.844 |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles and physical constants, without the inclusion of empirical data. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide higher accuracy for certain properties. researchgate.netmdpi.comaps.org
For a molecule like this compound, ab initio calculations at a level like MP2 with a comprehensive basis set (e.g., MP2/6-311G**) would provide a rigorous description of its electronic structure and electron correlation effects. researchgate.net These calculations are particularly valuable for obtaining precise energies for different conformers and for studying systems where DFT might be less reliable. While specific ab initio studies focused solely on this compound are not readily found, the methodology is standard for obtaining benchmark-quality data on small heterocyclic systems. aps.orgarxiv.orgiphy.ac.cn
Density Functional Theory (DFT) Applications for Molecular Properties
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations extend theoretical investigations from static structures to the dynamic behavior of molecules over time, providing insights into conformational landscapes and interactions with the environment.
The five-membered pyrrolidine ring is not planar and exhibits flexibility, typically adopting non-planar "envelope" or "twist" conformations to minimize steric and torsional strain. researchgate.netresearchgate.net The specific puckering of the ring is a key conformational feature. For this compound, the conformational landscape is determined by the interplay between the ring pucker and the spatial orientation of the two substituents. The chlorine atom at the C3 position can exist in either a pseudo-axial or a pseudo-equatorial position, as can the ethyl group at the nitrogen atom.
Computational studies on analogous molecules, such as 3-fluoropyrrolidine (B48656), have been performed to map these conformational preferences. beilstein-journals.org Using DFT (B3LYP-D3BJ/6-311+G(2d,p)), it was found that the pseudo-equatorial conformer of 3-fluoropyrrolidine is more stable than the pseudo-axial conformer. A similar trend would be expected for this compound, although the larger size of chlorine compared to fluorine could influence the precise energy difference between conformers. A potential energy surface scan, where the energy is calculated as a function of key dihedral angles, would reveal the energy barriers between different conformers and identify the most stable structures. ethz.ch
Table 2: Calculated Relative Free Energies for Conformers of an Analogous 3-Halogenated Pyrrolidine Based on data for 3-fluoropyrrolidine, illustrating the expected energy differences between axial and equatorial conformers. beilstein-journals.org
| Conformer | Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in Water |
|---|---|---|
| Pseudo-equatorial | 0.00 | 0.00 |
| Pseudo-axial | 0.99 | 0.37 |
The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules, including itself or solvent molecules. These non-covalent interactions include dipole-dipole forces, London dispersion forces, and potential weak hydrogen bonds (e.g., C-H···Cl or C-H···N). Computational studies on halogenated organic molecules have utilized methods like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) to visualize and quantify these interactions. mdpi.commdpi.com
Solvent effects are critical and can significantly alter conformational equilibria and reactivity. Theoretical models often account for these effects using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). acs.orgnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant. As seen in the analogue study of 3-fluoropyrrolidine, polar solvents like water tend to stabilize the more polar conformer, reducing the energy difference between the equatorial and axial forms. beilstein-journals.org For this compound, polar solvents would be expected to stabilize conformers with larger dipole moments. Molecular dynamics (MD) simulations can provide an explicit treatment of solvent molecules, offering a more detailed picture of the solvation shell structure and dynamics. nih.govbohrium.com
Conformational Analysis and Energy Landscapes of this compound
Electronic Structure Analysis
A deeper analysis of the electronic structure provides detailed insights into bonding, charge distribution, and chemical reactivity. Techniques such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analysis are commonly used for this purpose.
NBO analysis examines charge transfer interactions (hyperconjugation) between filled and empty orbitals, which contribute to molecular stability. mdpi.com For this compound, significant interactions would be expected between the nitrogen lone pair orbital and antibonding orbitals of adjacent C-C or C-H bonds, as well as interactions involving the orbitals of the C-Cl bond.
The Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of the molecule. researchgate.netmdpi.com This map is invaluable for predicting how the molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the MEP would likely show a region of strong negative potential around the nitrogen atom due to its lone pair, and a region of positive or near-neutral potential around the chlorine atom, despite its electronegativity, due to the "sigma-hole" phenomenon common in halogenated compounds.
Frontier Molecular Orbital (HOMO-LUMO) Theory and Energy Gap Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. tandfonline.comdntb.gov.ua It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. dntb.gov.uaresearchgate.net
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. science.govresearchgate.net Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive and less stable. acs.org This energy gap is a critical parameter derived from computational calculations and helps in understanding the electronic transitions and reactivity of a molecule. acs.orgjoaquinbarroso.com Without specific DFT or other quantum mechanical calculations for this compound, the exact energies of its HOMO and LUMO orbitals and the resulting energy gap remain undetermined.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It is plotted onto the electron density surface, using a color spectrum to indicate different electrostatic potential values. researchgate.net Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas indicate positive electrostatic potential, corresponding to electron-poor regions that are prone to nucleophilic attack. tandfonline.comresearchgate.net Green and yellow areas represent regions with near-zero or neutral potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (lone pairs and bonds). rsc.orgacs.org This method examines interactions between "donor" (filled) and "acceptor" (unfilled) orbitals. The strength of these interactions is quantified by second-order perturbation theory, yielding stabilization energies (E(2)). acs.orgsci-hub.se
Significant E(2) values indicate strong electronic delocalization, such as hyperconjugation, which contributes to molecular stability. uni-muenchen.desci-hub.se NBO analysis can reveal the hybridization of atomic orbitals, charge transfer between atoms, and the nature of intramolecular and intermolecular interactions. acs.org For this compound, NBO analysis could elucidate the nature of the C-Cl and C-N bonds, the delocalization of the nitrogen lone pair, and other hyperconjugative interactions stabilizing the molecule. Without specific published NBO calculations, a quantitative description of these electronic features is not possible.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. This involves mapping the potential energy surface of a reaction to identify key structures like reactants, products, intermediates, and transition states.
Transition State Characterization and Reaction Pathways
A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Computational methods can calculate the geometry and energy of these fleeting structures. By characterizing transition states, chemists can understand the specific atomic motions involved in bond-breaking and bond-forming processes. For instance, studies on related N-alkyl pyrrolidines have used computational calculations to determine the energy differences between competing reaction pathways, such as ring-opening versus dealkylation, by analyzing their respective transition states. A similar approach for this compound could clarify its reactivity, for example, in nucleophilic substitution reactions at the carbon bearing the chlorine atom or in reactions involving the tertiary amine. However, no such specific studies have been published.
Role of 3 Chloro 1 Ethylpyrrolidine As an Organic Building Block in Advanced Synthesis
Precursor in Stereoselective Synthesis
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. mdpi.com 3-Chloro-1-ethylpyrrolidine and its structural relatives are valuable precursors in synthetic routes that require high stereochemical fidelity.
Asymmetric Transformations and Enantiopure Intermediate Preparation
While this compound itself can be used in stereoselective reactions, its formation and the reactions of closely related chiral chloro-pyrrolidines highlight the importance of this structural motif in asymmetric synthesis. A key transformation is the stereospecific rearrangement of related compounds, which can produce enantiopure chlorinated heterocycles. For instance, research has shown that the thermal rearrangement of (S)-2-chloromethyl-1-ethylpyrrolidine leads to the formation of (R)-3-chloro-1-ethylpiperidine with complete stereospecificity. researchgate.netresearchgate.net This type of reaction, involving a bicyclic aziridinium (B1262131) ion intermediate, demonstrates a reliable method for transferring chirality and creating a specific, enantiopure chlorinated product. researchgate.net
The resulting chiral 3-chlorinated pyrrolidines or piperidines are valuable enantiopure intermediates. researchgate.net The chlorine atom, positioned at a stereocenter, serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups while retaining the stereochemical integrity of the molecule. researchgate.netresearchgate.net These stereospecific transformations are critical for building complex molecules where the three-dimensional arrangement of atoms is essential for its function.
Application in Chiral Catalyst Development
Chiral pyrrolidine (B122466) derivatives are among the most common structural motifs used in the design of organocatalysts and ligands for asymmetric metal catalysis. unibo.itacs.org A well-known example is (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, which has been successfully immobilized on solid supports like SBA-15 to create heterogeneous synergistic catalysts. mdpi.com These catalysts have proven effective in promoting asymmetric reactions such as the aza-Michael–Henry tandem reaction, yielding products with high enantiomeric excess. mdpi.com
Although direct application of this compound in this context is less documented, its potential lies in its ability to be transformed into more complex chiral ligands. One promising area is the development of spirocyclic catalysts. Spirocyclic architectures provide a rigid three-dimensional framework that can enhance enantioselectivity in catalytic transformations. pharmablock.com By using the reactive chloro group as a synthetic handle, this compound could serve as a key starting material for constructing novel spirocyclic pyrrolidine-based ligands and catalysts for a new generation of asymmetric reactions.
Integration into Complex Molecular Architectures
The construction of intricate molecular frameworks, such as polycyclic and spirocyclic systems, often relies on the use of versatile building blocks that can be readily incorporated into larger structures. This compound, with its combination of a heterocyclic ring and a reactive functional group, is well-suited for this purpose.
Synthesis of Polycyclic and Spiro Systems
The pyrrolidine scaffold is a core component of many polycyclic and spirocyclic compounds. nih.gov A powerful strategy for their synthesis is the [3+2] cycloaddition reaction using azomethine ylides, which can be generated from glycine (B1666218) derivatives, to construct pyrrolidine-containing polycycles. mdpi.com This approach enables the creation of complex, fused-ring systems that are prevalent in natural alkaloids. nih.govmdpi.com
The synthesis of spirocycles, compounds where two rings are connected by a single atom, often utilizes the pyrrolidine ring as a central feature. nih.govnih.gov Multicomponent reactions provide an efficient route to these complex architectures. For example, a one-pot, three-component reaction between an amine, a maleimide, and an aldehyde can produce a spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeleton under mild conditions. ua.es Similarly, domino reactions involving isatins and α-amino acids can lead to the formation of novel polycyclic pyrrolidine-fused spirooxindoles. rsc.orgresearchgate.netresearchgate.net The pre-formed ring of this compound makes it an ideal starting point for such syntheses, with the chloro group providing a site for further annulation or functionalization to build these intricate structures.
| Reaction Type | Starting Materials (Examples) | Resulting Architecture | Reference(s) |
| [3+2] Cycloaddition | Glycine, Aldehydes, Maleimides | Polycyclic Pyrrolidines | mdpi.com |
| Multicomponent Domino Reaction | (E)-3-(2-nitrovinyl)-indoles, Isatins, α-Amino Acids | Polycyclic Pyrrolidine-fused Spirooxindoles | rsc.orgresearchgate.net |
| Multicomponent 1,3-Dipolar Cycloaddition | Primary Amine, Maleimide, Aldehyde | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | ua.es |
Modular Assembly Approaches in Organic Synthesis
Modular assembly is a synthetic strategy that involves the stepwise construction of complex molecules from simpler, pre-functionalized "modules" or building blocks. researchgate.net This approach offers significant advantages in terms of efficiency, flexibility, and the ability to create diverse molecular libraries. This compound is an exemplary building block for such strategies.
The compound can be viewed as comprising two key modules: the N-ethylpyrrolidine ring and the C-Cl functional group. The pyrrolidine ring provides a defined spatial and stereochemical foundation, while the chlorine atom acts as a versatile chemical handle. It can participate in a wide range of coupling reactions, such as nucleophilic substitutions or palladium-catalyzed cross-couplings, allowing for the sequential and controlled attachment of other molecular fragments. mdpi.com This modularity enables chemists to systematically build complex molecular architectures, making this compound a valuable component in the synthetic chemist's toolbox for creating novel compounds with tailored properties.
Applications in Diverse Heterocyclic Compound Synthesis
The reactivity of this compound allows it to serve as a precursor for a wide variety of other heterocyclic systems, extending its utility far beyond simple pyrrolidine derivatives. The presence of both the nitrogen-containing ring and the reactive halogen atom facilitates transformations into different and more complex heterocyclic structures. organic-chemistry.orggoogle.com
Research has demonstrated that N-alkylpyrrolidines, including N-ethylpyrrolidine, can react with reagents like disulfur (B1233692) dichloride in a one-pot synthesis to form complex, fused sulfur-containing heterocycles such as pentathiepins. researchgate.net In these reactions, the pyrrolidine ring undergoes significant transformation, leading to novel polycyclic systems. researchgate.net Furthermore, chloro-substituted heterocycles are well-established intermediates for the synthesis of other ring systems. For example, they can be converted into thiadiazoles upon treatment with aqueous ammonia (B1221849). nih.gov The ability to use this compound as a starting point for creating a diverse array of other heterocyclic scaffolds underscores its importance as a versatile building block in synthetic organic chemistry.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 3-Chloro-1-ethylpyrrolidine, and how are they determined experimentally?
- Answer : The compound (CAS 3608-70-6) has a molecular formula of C₆H₁₂ClN and a molecular weight of 133.62 g/mol . Structural verification involves techniques like:
- NMR spectroscopy : To confirm the pyrrolidine ring substitution pattern and ethyl/chloro group positions.
- Mass spectrometry : For molecular ion peak (m/z ≈ 133.6) and fragmentation patterns.
- IR spectroscopy : To identify functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹) .
- Chromatography (HPLC/GC) : To assess purity (>97% as reported in commercial samples) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : While direct synthesis data is limited, analogous methods for related pyrrolidine derivatives include:
- N-alkylation : Reacting pyrrolidine with 1-chloroethane under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the ethyl group, followed by chlorination at the 3-position .
- Chlorination strategies : Use of SOCl₂ or PCl₃ for introducing the chloro substituent, requiring careful control of reaction temperature and pH to avoid side products .
- Purification : Distillation or column chromatography to isolate the product from unreacted precursors .
Q. How should this compound be stored to maintain stability, and what degradation pathways are relevant?
- Answer :
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light to prevent hydrolysis or photodegradation .
- Degradation risks :
- Hydrolysis : The chloro group may react with water, especially under acidic/basic conditions, forming 3-hydroxy derivatives.
- Oxidation : The pyrrolidine ring’s tertiary amine is susceptible to oxidation, forming N-oxides over time .
Advanced Research Questions
Q. What methodologies are recommended for analyzing reaction mechanisms involving this compound in nucleophilic substitution reactions?
- Answer :
- Kinetic studies : Monitor reaction progress via HPLC or NMR to determine rate constants under varying conditions (temperature, solvent polarity) .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents to track substituent displacement pathways.
- Computational modeling : Density Functional Theory (DFT) calculations to predict transition states and regioselectivity in substitution reactions .
Q. How can researchers resolve contradictions in reported yields or selectivity for this compound derivatives?
- Answer : Discrepancies often arise from:
- Reagent purity : Impurities in starting materials (e.g., 1-chloroethane) can alter reaction pathways.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while non-polar solvents may promote elimination .
- Catalyst choice : Transition-metal catalysts (e.g., Pd) improve cross-coupling efficiency but require rigorous exclusion of oxygen .
- Validation : Replicate experiments with controlled variables and characterize products using orthogonal techniques (e.g., LC-MS vs. NMR) .
Q. What strategies are effective for functionalizing this compound to create bioactive analogs?
- Answer :
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to replace the chloro group, enabling access to aryl-pyrrolidine libraries .
- Reductive amination : Introduce secondary amines at the ethyl group for enhanced receptor binding in medicinal chemistry studies .
- Biotransformation : Enzymatic modifications (e.g., cytochrome P450 assays) to explore metabolic pathways .
Q. How can researchers validate the biological activity of this compound derivatives, and what assay design considerations are critical?
- Answer :
- Targeted assays : Screen for activity against GPCRs (e.g., dopamine or serotonin receptors) using radioligand binding assays .
- Toxicity profiling : Perform cytotoxicity assays (e.g., MTT) on cell lines to identify safe concentration ranges.
- Dose-response studies : Use nonlinear regression models to calculate IC₅₀/EC₅₀ values, ensuring replicates (n ≥ 3) and solvent controls .
Data Presentation and Analysis Guidelines
-
Tabular Data Example :
Reaction Condition Yield (%) Purity (%) Key Byproducts SOCl₂, 0°C 72 95 3-Hydroxy analog PCl₃, 25°C 68 92 N-Oxide -
Statistical Analysis : Report mean ± SD for triplicate experiments and use ANOVA to compare yields across conditions .
-
Structural Validation : Include annotated spectra (e.g., ¹H NMR peaks at δ 3.2–3.5 ppm for pyrrolidine protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
